2-METHOXYCROTONIC ACID
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-methoxycrotonic acid typically involves the esterification of crotonic acid followed by methoxylation. One common method includes the reaction of crotonic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester. This ester is then subjected to methoxylation using sodium methoxide in methanol to yield this compound .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 2-Methoxycrotonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Methoxy-substituted derivatives.
Scientific Research Applications
2-Methoxycrotonic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of various esters and ethers.
Biology: It serves as a biochemical tool for studying enzyme mechanisms and metabolic pathways.
Medicine: While not used directly in medicine, it is employed in the synthesis of pharmaceutical intermediates.
Industry: It is utilized in the production of specialty chemicals and as a precursor in polymer synthesis.
Mechanism of Action
The mechanism of action of 2-methoxycrotonic acid involves its interaction with specific molecular targets, primarily enzymes involved in metabolic pathways. It acts as a substrate or inhibitor, modulating the activity of these enzymes and affecting various biochemical processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Crotonic Acid: The parent compound from which 2-methoxycrotonic acid is derived.
Methoxyacetic Acid: Another methoxy-substituted carboxylic acid with similar properties.
Methoxymethacrylic Acid: A related compound with a methoxy group and a similar structure.
Uniqueness: this compound is unique due to its specific methoxy substitution at the 2-position, which imparts distinct chemical reactivity and biological activity compared to its analogs . This unique structure allows it to participate in specific reactions and interactions that are not possible with other similar compounds .
Properties
IUPAC Name |
(Z)-2-methoxybut-2-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-3-4(8-2)5(6)7/h3H,1-2H3,(H,6,7)/b4-3- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPNCVRJVRLJMU-ARJAWSKDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C(=O)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C(=O)O)\OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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